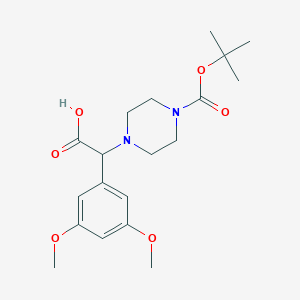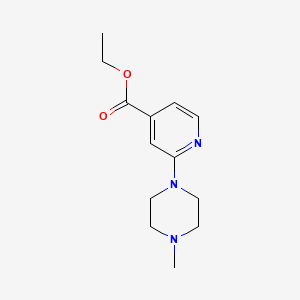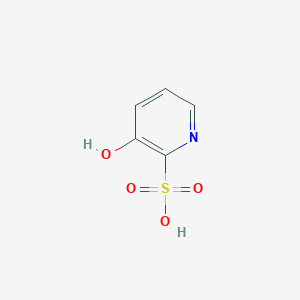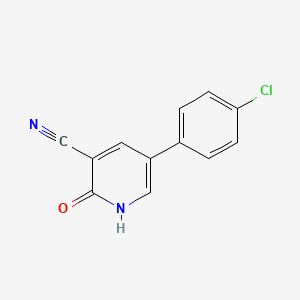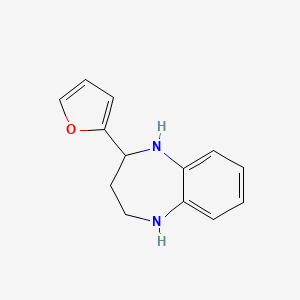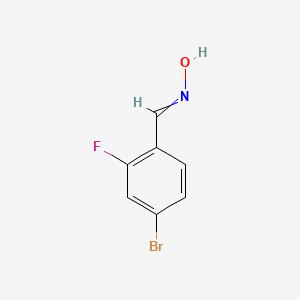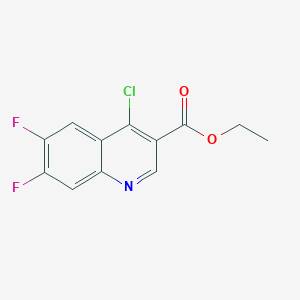
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2 . It has a molecular weight of 271.65 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antimalarial Drugs
The quinoline skeleton has been used for a long time as a basic structure for the synthesis of antimalarial drugs . Fluorinated quinolines, such as fluoroquine and mefloquine, have been developed and used effectively in the treatment of malaria .
Antineoplastic Drugs
Fluorinated quinolines have been found to exhibit antineoplastic activities . The antineoplastic drug Brequinar and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
Heart Disease Treatment
Flosequinan, a fluorinated quinoline, is one of the new generation drugs for the treatment of heart diseases .
Antibacterial Drugs
Fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity . They have been widely used in the treatment of various bacterial infections .
Agriculture
A number of fluorinated quinolines have found application in agriculture . They are used as components in various agrochemicals due to their unique properties .
Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals . Their unique properties make them suitable for use in the production of liquid crystal displays .
Cyanine Dyes
Quinolines form a considerable share in the commercial production of cyanine dyes . Fluorinated quinolines, due to their unique properties, are used in the synthesis of these dyes .
Enzyme Inhibitors
Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities by acting as inhibitors of various enzymes . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram. It may cause eye irritation (H319). Precautionary measures include avoiding inhalation, ingestion, and contact with skin, eyes, or clothing . Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .
Propiedades
IUPAC Name |
ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGTXOOKGUUMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363681 | |
| Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
CAS RN |
318685-01-7 | |
| Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


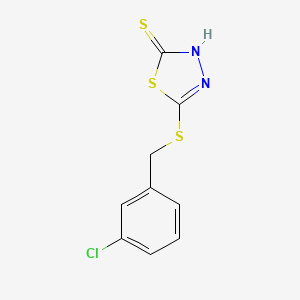

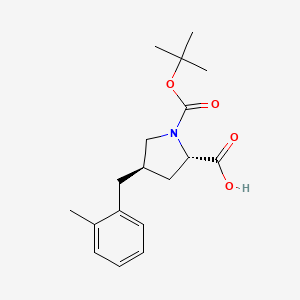
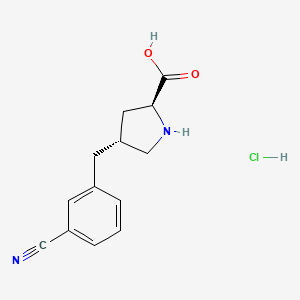

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
